molecular formula C27H29N5O3 B2863426 7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921834-35-7

7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2863426
M. Wt: 471.561
InChI Key: GQNBPEMLJGVCLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolopyridinone core, followed by the introduction of the benzylpiperazine, carbonyl, and methoxyethyl groups . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazolopyridinone core. The presence of the nitrogen atoms in the piperazine ring and the pyrazolopyridinone ring could potentially result in the formation of hydrogen bonds, influencing the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo nucleophilic addition-elimination reactions . The benzylpiperazine group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carbonyl group and the nitrogen atoms in the piperazine and pyrazolopyridinone rings would likely make the compound polar and potentially soluble in polar solvents .

properties

IUPAC Name

7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3/c1-35-17-16-30-19-23(25-24(20-30)27(34)32(28-25)22-10-6-3-7-11-22)26(33)31-14-12-29(13-15-31)18-21-8-4-2-5-9-21/h2-11,19-20H,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNBPEMLJGVCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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